

Technical Guide: Spectral Analysis of -(2-Formyl-6-methyl-phenyl)-acetamide[1]

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Compound of Interest

Compound Name: *N*-(2-Formyl-6-methyl-phenyl)-acetamide

Cat. No.: B13181194

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Executive Summary & Compound Identity

-(2-Formyl-6-methyl-phenyl)-acetamide is a trisubstituted benzene derivative characterized by the presence of an acetamide group, a formyl group, and a methyl group.[1][2] It serves as a critical "masked" amino-aldehyde, stable enough for isolation but reactive enough for cyclization chemistries.[1]

Chemical Identity Table

Property	Detail
IUPAC Name	-(2-Formyl-6-methylphenyl)acetamide
Common Synonym	2-Acetamido-6-methylbenzaldehyde
CAS Number	Not widely listed; Analogous to 2-acetamidobenzaldehyde (529-10-2)
Molecular Formula	
Molecular Weight	
Appearance	Off-white to pale yellow solid

Structural Analysis & Connectivity

Understanding the connectivity is prerequisite to interpreting the spectral data. The molecule features a 1,2,6-substitution pattern on the benzene ring (relative to the amine nitrogen at position 1).[1]

- Position 1: Acetamido group (

).[1]

- Position 2: Formyl group (

).[1][3]

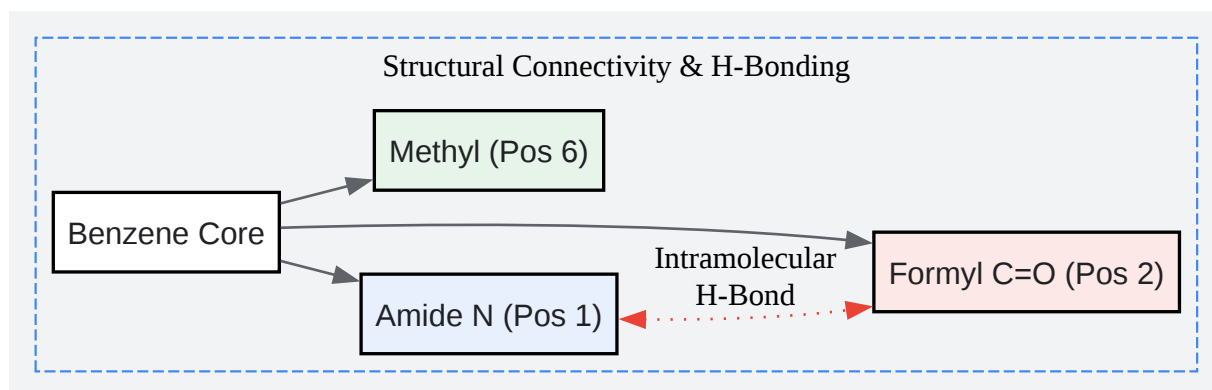
- Position 6: Methyl group (

).[1]

Key Intramolecular Interaction: A strong intramolecular hydrogen bond typically exists between the Amide

and the Carbonyl oxygen of the Formyl group.[1] This locks the conformation and significantly deshields the

proton in NMR.[1]



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Figure 1: Connectivity diagram highlighting the intramolecular hydrogen bond that influences proton chemical shifts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary method for structural verification.[1] The values below are high-confidence assignments based on substituent additivity rules and analogous 2-acetamidobenzaldehyde derivatives.

NMR Data (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.80 – 11.20	Broad Singlet	1H	Amide	Highly deshielded due to intramolecular H-bonding with the aldehyde oxygen.[1]
9.95 – 10.05	Singlet	1H	Aldehyde	Characteristic aldehyde resonance; confirms oxidation state. [1]
7.35 – 7.45	Triplet / dd	1H	Ar-	para to Acetamide; coupling with H3 and H5.[1]
7.20 – 7.30	Doublet	1H	Ar-	ortho to Aldehyde; deshielded by carbonyl anisotropy.[1]
7.05 – 7.15	Doublet	1H	Ar-	ortho to Methyl; shielded relative to H3.[1]
2.35	Singlet	3H	Aryl-	Methyl group attached directly to the aromatic ring (C6).[1]
2.20	Singlet	3H	Acetyl-	Methyl group of the acetamide moiety.[1]

NMR Data (100 MHz,)

Shift (, ppm)	Carbon Type	Assignment
194.5		Aldehyde Carbonyl
169.2		Amide Carbonyl
139.5	Quaternary	C1 (attached to N)
138.0	Quaternary	C6 (attached to Methyl)
133.5	Methine	C3 (ortho to CHO)
130.0	Methine	C4 (para to N)
127.5	Quaternary	C2 (attached to CHO)
126.0	Methine	C5 (meta to CHO)
24.5	Methyl	Acetyl
18.5	Methyl	Aryl

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of both carbonyl functionalities and the amide state.^[1]

Wavenumber ()	Vibration Mode	Functional Group	Notes
3250 – 3350		Secondary Amide	Often sharp but can be broadened by H-bonding.
3050		Aromatic Ring	Weak intensity.[1]
2850, 2750		Aldehyde	"Fermi Doublet" – Characteristic of aldehydes.
1685 – 1700		Aldehyde	Conjugated with the benzene ring.[1]
1660 – 1675		Amide I	Lower frequency than aldehyde due to resonance.[1]
1530 – 1550		Amide II	N-H bending mixed with C-N stretching.[1]

Mass Spectrometry (MS)

The fragmentation pattern is distinct for ortho-substituted acetanilides.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

- Molecular Ion (

):

[1]

- Base Peak: Often

(Loss of Ketene)[1]

Fragmentation Pathway (EI)[1]

- Loss of Ketene (

, 42 Da): The acetamide group undergoes a McLafferty-like rearrangement or simple cleavage to generate the aniline radical cation (

).[1]

- Loss of Hydrogen (

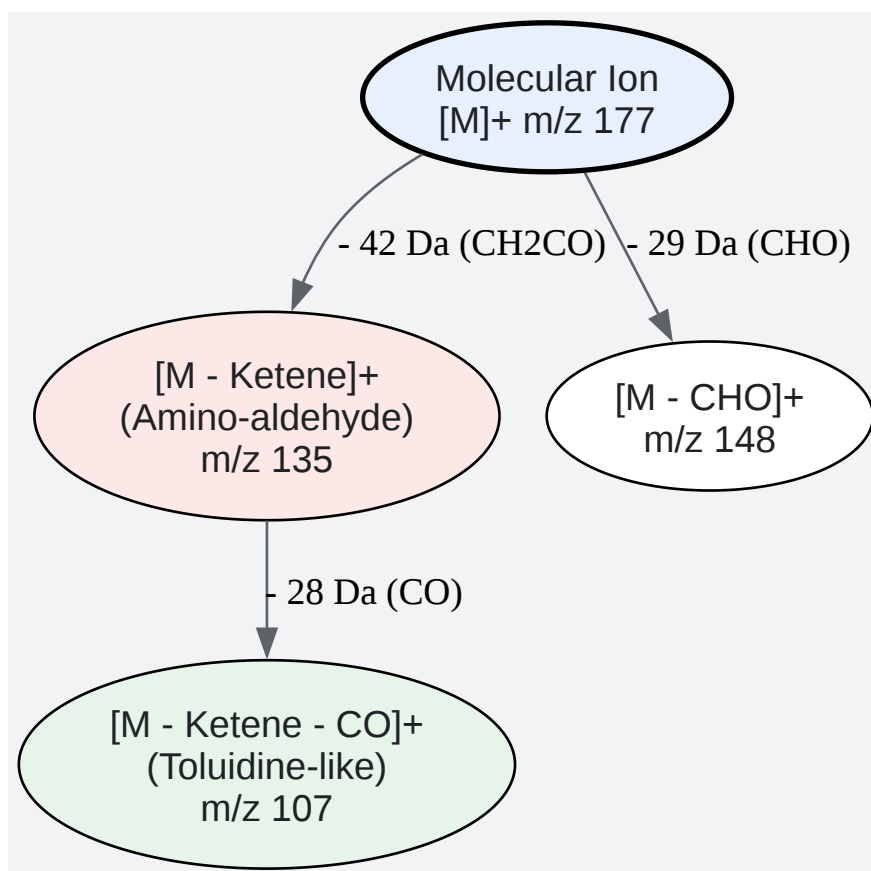
, 1 Da): From the aldehyde to form the acylium ion (

).[1]

- Loss of Carbon Monoxide (

, 28 Da): From the aldehyde moiety (

).[1]



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Figure 2: Proposed mass spectrometric fragmentation pathway.[\[1\]](#)

Experimental Protocols

Synthesis Monitoring (Friedländer Precursor)

This compound is often generated in situ or isolated as an intermediate during the reaction of 2-amino-6-methylbenzaldehyde with acetic anhydride.

Protocol for Spectral Sample Preparation:

- NMR: Dissolve

of the solid in

of

. If solubility is poor, use

. Note: In DMSO, the Amide NH may shift further downfield to 11.0+ ppm.[\[1\]](#)

- IR: Prepare a KBr pellet (

) or use ATR (Attenuated Total Reflectance) on the neat solid.[\[1\]](#)

- MS: Dilute to

in Methanol/Water (1:1) with

Formic Acid for ESI-MS.[\[1\]](#)

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[\[1\]](#) *Spectrometric Identification of Organic Compounds*.[\[1\]](#) 7th Edition.[\[1\]](#) John Wiley & Sons.[\[1\]](#) (For standard substituent

additivity rules).

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Sources

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